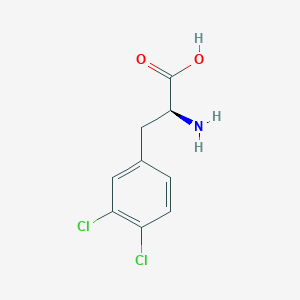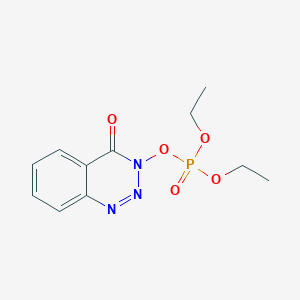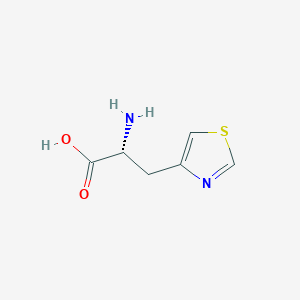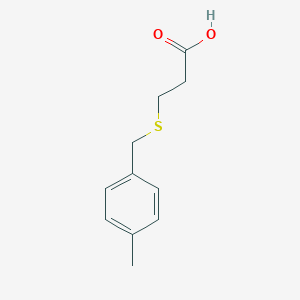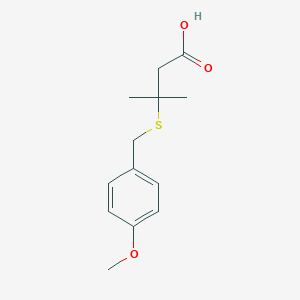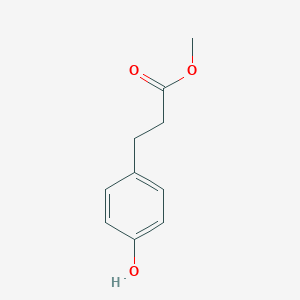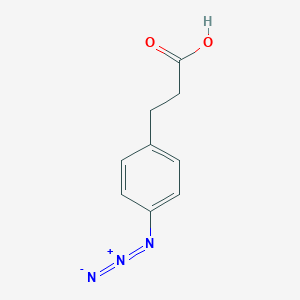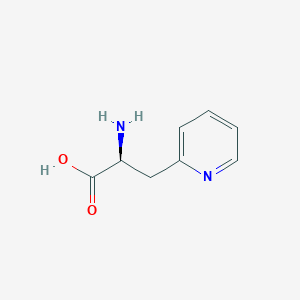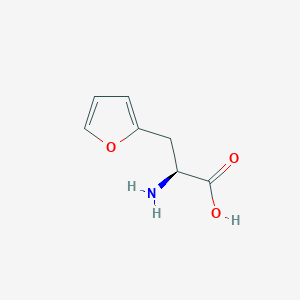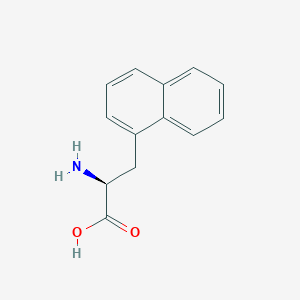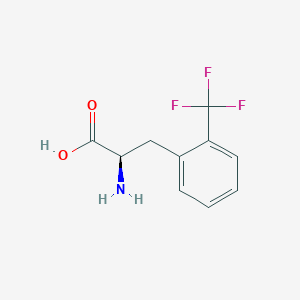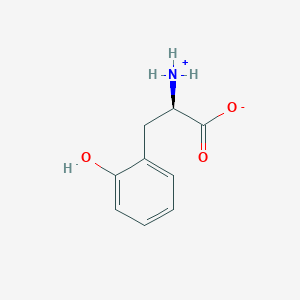
2-羟基-D-苯丙氨酸
描述
2-Hydroxy-D-Phenylalanine, also known as D-o-tyrosine, is a 2-hydroxyphenylalanine that has D-configuration . It is an essential aromatic amino acid that is a precursor of melanin, dopamine, noradrenalin (norepinephrine), and thyroxine .
Synthesis Analysis
D-Phenylalanine can be synthesized from cheap L-Phenylalanine through a tri-enzymatic cascade reaction, employing the enzymes LAAD, DAPDH, and GDH .Molecular Structure Analysis
The molecular formula of 2-Hydroxy-D-Phenylalanine is C9H11NO3 . Its molecular weight is 181.19 g/mol . The IUPAC name is (2 R )-2-amino-3- (2-hydroxyphenyl)propanoic acid .Chemical Reactions Analysis
Hydroxylation of D-Phenylalanine can be used to detect hydroxyl radical formation in chemical and biological systems .Physical And Chemical Properties Analysis
2-Hydroxy-D-Phenylalanine has a molecular weight of 181.19 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4 . Its exact mass is 181.07389321 g/mol .科学研究应用
苯丙氨酸羟化酶缺乏症研究
苯丙氨酸羟化酶缺乏症,传统上被称为苯丙酮尿症(PKU),是一种情况,其中酶苯丙氨酸羟化酶无法将必需氨基酸苯丙氨酸转化为酪氨酸,导致苯丙氨酸积累。如果不加以治疗,这种积累可能导致严重的智力残疾、癫痫和行为问题。研究表明,早期识别和治疗可以预防这些严重的临床结果,膳食管理是主要的治疗形式。然而,从出生开始接受治疗的个体出现了新的神经发育和心理问题,表明需要继续研究和开发新的治疗方法 (Vockley et al., 2013)。
结构和机制洞察
与哺乳动物苯丙氨酸羟化酶(PheH)的变构激活相关的结构变化已经成为广泛研究的课题。使用X射线晶体学和色谱耦合小角度X射线散射等技术的研究揭示了大鼠PheH的复杂机制。这些研究提供了有关酶的预激活状态的见解,揭示了调节结构域如何与催化结构域相互作用以防止底物结合。这项研究对我们理解酶的功能和调节至关重要,这对于开发像PKU这样的疾病的治疗干预至关重要 (Meisburger et al., 2016)。
神经系统疾病研究
2-羟基-D-苯丙氨酸已被牵涉到探讨苯丙氨酸及其代谢产物在神经系统疾病中的作用的研究中。这些研究突出了苯丙氨酸的抗抑郁潜力以及其在抑郁症中的作用。研究表明,考虑到在体外和体内观察到的显著抗抑郁活性,苯丙氨酸可能是临床抗抑郁试验的候选药物 (Akram et al., 2020)。
代谢过程和疾病管理
苯丙氨酸羟化酶在代谢过程和疾病管理中的作用一直是各种研究的焦点。这些调查为我们提供了对酶的功能、结构和涉及的调节机制的全面了解。理解这些方面对于管理像PKU这样的疾病以及开发潜在的治疗策略至关重要 (Flydal & Martínez, 2013)。
作用机制
Target of Action
2-Hydroxy-D-Phenylalanine, also known as D-o-Tyrosine, interacts with several targets in the body. It is a component of natural products such as antibacterial peptides and alkaloids, and ingredients of antidiabetics . It is also involved in the biosynthesis of phenolic compounds present in foods .
Mode of Action
The compound’s interaction with its targets results in various biochemical changes. For instance, it is converted to 2-hydroxy-coumaroyl-CoA via hydroxylation, a reaction carried out by the enzyme p-coumaroyl CoA 2′-hydroxylase (C2H) .
Biochemical Pathways
2-Hydroxy-D-Phenylalanine is involved in several biochemical pathways. It is synthesized predominantly via the arogenate pathway in plastids . The shikimate and phenylpropanoid pathways are also important for understanding the biosynthesis of individual phenolic compounds .
Pharmacokinetics
It is known that phenylalanine, a related compound, is metabolized to produce maleylacetoacetate in a four-step biochemical reaction .
Result of Action
The action of 2-Hydroxy-D-Phenylalanine results in various molecular and cellular effects. It is a precursor of numerous aromatic primary and secondary metabolites with broad physiological functions . For instance, it is a precursor of >8000 plant phenolic compounds, including the hormone salicylic acid .
Action Environment
The action, efficacy, and stability of 2-Hydroxy-D-Phenylalanine can be influenced by various environmental factors. For example, the biosynthesis of secondary metabolites in foods may differ between plant species, due to the difference in the nature of the plant . Plant growing under different environments and conditions also showed differences in the metabolite profile .
安全和危害
未来方向
D-Amino acids, including D-Phenylalanine, are increasingly used as building blocks to produce pharmaceuticals and fine chemicals . Future characterization of new subfamilies of enzymes involved in D-Amino acid synthesis may result in discoveries of enzymes with novel metabolic roles and properties beneficial for biotechnological applications .
属性
IUPAC Name |
(2R)-2-amino-3-(2-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c10-7(9(12)13)5-6-3-1-2-4-8(6)11/h1-4,7,11H,5,10H2,(H,12,13)/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRFPVMFCRNYQNR-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C[C@H](C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301020327 | |
| Record name | D-o-Tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301020327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-D-Phenylalanine | |
CAS RN |
24008-77-3 | |
| Record name | D-o-Tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301020327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What unique characteristic of the copper(II)-D-o-Tyrosine complex provides insight into the spectroscopic properties of transferrins?
A2: At a pH of 10.5, the copper(II)-D-o-Tyrosine complex exhibits a circular dichroism (c.d.) spectrum with a distinct band around 330 nm. [] This band is particularly noteworthy because it closely resembles similar bands observed in the c.d. spectra of both iron(III) and copper(II) transferrins. [] Resonance-Raman measurements suggest that both the 330 nm and 400 nm bands in these complexes originate from a phenolate oxygen to Cu(II) charge-transfer transition. [] This finding sheds light on the origin of the previously unclear 330 nm dichroic band in transferrins, attributing it to a phenolate oxygen-to-metal charge-transfer transition. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



